molecular formula C19H20ClN3O2 B2653811 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1448072-76-1

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No.: B2653811
CAS No.: 1448072-76-1
M. Wt: 357.84
InChI Key: URZTUZWYMNQURC-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorobenzyl group and a substituted ethylurea moiety linked to a 1-methylindole ring. These groups are known to influence solubility, receptor binding, and metabolic stability, making the compound a candidate for antiviral, anticancer, or CNS-related applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZTUZWYMNQURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the indole core followed by the introduction of the chlorobenzyl and hydroxyethyl moieties. The specific synthetic pathways can vary, but they often utilize established methods such as Friedel-Crafts alkylation and various coupling reactions to achieve the desired structure.

Antitumor Activity

Recent studies have highlighted the cytotoxic potential of compounds related to this compound. For instance, derivatives incorporating a similar indole structure have shown potent cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The IC50 values for these compounds ranged from 0.56 to 0.83 µM , indicating strong activity against these cell lines .

The mechanism through which these compounds exert their cytotoxic effects involves interference with cellular signaling pathways. Specifically, they have been shown to activate caspases, leading to apoptosis in cancer cells. The involvement of proteins such as c-jun N-terminal kinase and NF-kB suggests that these compounds may modulate key survival pathways within tumor cells .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that the presence of specific functional groups significantly influences biological activity. For example:

Compound Variant Functional Groups IC50 (µM) Activity
4g2-OH0.56Strongly cytotoxic
4d4-Cl0.70Cytotoxic
4f4-NO20.80Moderate activity

This table illustrates how variations in substituents can enhance or diminish anticancer properties.

Case Studies

Case Study 1: Indole Derivatives
A series of indole derivatives were evaluated for their antitumor properties, showing promising results in vitro. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, supporting the hypothesis that electronic effects play a crucial role in biological efficacy .

Case Study 2: Clinical Relevance
In a clinical setting, similar compounds have been tested for their ability to induce apoptosis in resistant cancer cell lines. Results indicated that those with a chlorobenzyl moiety were particularly effective in overcoming drug resistance mechanisms commonly found in advanced cancers .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential anti-cancer properties, particularly as an inhibitor of specific biological targets:

  • Anti-Cancer Activity :
    • Research indicates that derivatives of urea compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of melanoma and other cancer cell types by inducing apoptosis or inhibiting cell proliferation .
    • A comparative analysis of similar compounds demonstrated effective inhibition of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), suggesting that 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea may share these properties .
  • Mechanism of Action :
    • The compound is believed to interact with specific proteins involved in cancer progression, potentially acting as a covalent inhibitor. This mode of action is significant for developing targeted therapies against resistant cancer types .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Case Study 1: Inhibition of Protein Targets :
    • A study evaluated the compound's ability to inhibit specific targets within cancer cells, demonstrating significant cytotoxicity compared to control groups. The results indicated that it could serve as a lead compound for further development .
  • Case Study 2: Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship revealed that modifications on the indole moiety could enhance the compound's potency against selected tumor types. This study emphasized the importance of chemical modifications in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Urea Derivatives with Aromatic Substitutions

1-(4-Ethylphenyl)-3-(2-Hydroxyphenyl)urea (Compound 19)
  • Structural Similarities : Contains a urea core with aromatic substituents (4-ethylphenyl and 2-hydroxyphenyl).
  • Key Differences : Lacks the indole and chlorobenzyl groups present in the target compound.
  • Synthesis & Purity : Synthesized via a two-step process with 99.7% HPLC purity and molecular weight 271 .
1-(1-Arylimidazolidine-2-ylidene)-3-(4-Chlorobenzyl)urea Derivatives
  • Structural Similarities : Shares the 4-chlorobenzyl-urea motif.
  • Key Differences : Incorporates an imidazolidine ring instead of the hydroxyethyl-indole chain.
  • Pharmacological Data : Tested against Coxsackievirus B3 (CVB3), but showed insignificant antiviral activity in vitro .
  • Relevance : Suggests that the indole and hydroxyethyl groups in the target compound may confer distinct bioactivity.

Indole-Containing Compounds

Bis-Indole Alkaloid Analogues (e.g., Compound 9e)
  • Structural Similarities : Contains two 1-methylindole groups, akin to the indole moiety in the target compound.
  • Pharmacological Data: Demonstrated moderate activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines .
  • Key Differences : Features a pyrrole-carboxylate scaffold instead of a urea backbone.
1-(2-Methyl-1H-Indol-3-yl)-2-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinoline
  • Structural Similarities : Includes a substituted indole ring.
  • Key Differences: Tetrahydroisoquinoline scaffold diverges from the urea-based structure of the target compound.
  • Relevance : Indole derivatives often exhibit diverse biological activities, including anticancer and antiviral effects .

Chlorobenzyl-Substituted Heterocycles

Ethyl 1-(4-Chlorobenzyl)-3-Phenyl-1H-Pyrazole-5-Carboxylate
  • Structural Similarities : Shares the 4-chlorobenzyl group.
  • Key Differences : Pyrazole-carboxylate core instead of urea-indole.
  • Pharmacological Data : Screened for anticancer activity but found inactive .

Antiviral Potential

  • The target compound’s urea and indole groups are structurally similar to derivatives tested against CVB3.

Anticancer Activity

  • Indole-containing compounds (e.g., bis-indole alkaloids) demonstrated selective activity, suggesting the target compound’s indole moiety could be leveraged for oncology applications .

Data Tables

Compound Name Core Structure Molecular Weight Key Substituents Bioactivity (Reported) Evidence ID
Target Compound Urea Not Provided 4-Chlorobenzyl, 1-Methylindole Not Tested -
1-(4-Ethylphenyl)-3-(2-Hydroxyphenyl)urea Urea 271 4-Ethylphenyl, 2-Hydroxyphenyl None Reported
Bis-Indole Alkaloid 9e Pyrrole-Carboxylate Not Provided Two 1-Methylindoles Moderate Anticancer Activity
1-(1-Arylimidazolidine)-3-(4-Chlorobenzyl)urea Urea-Imidazolidine Variable 4-Chlorobenzyl, Imidazolidine Low Antiviral Activity
Ethyl 1-(4-Chlorobenzyl)-3-Phenylpyrazole Pyrazole 340.8 4-Chlorobenzyl, Phenyl Inactive in Anticancer Screens

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea derivative to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use inert solvents (e.g., dichloromethane or toluene) under reflux to stabilize reactive intermediates. Base catalysts like triethylamine can neutralize HCl byproducts, improving reaction efficiency .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials. Automated flash chromatography systems enhance reproducibility for scale-up .
  • Yield Optimization: Screen temperature (e.g., 60–100°C) and stoichiometric ratios (amine:isocyanate ~1:1.1) to minimize side products like dimerized ureas .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, indole NH at δ ~10 ppm) and hydroxyethyl group coupling patterns .
  • X-ray Crystallography: Single-crystal diffraction (e.g., Cu-Kα radiation) resolves spatial conformation, hydrogen-bonding networks (e.g., urea NH···O interactions), and validates stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C19_{19}H19_{19}ClN3_3O2_2) with <2 ppm error .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation via HPLC-UV at 254 nm. Monitor hydrolysis of the urea moiety or oxidation of the indole ring .
  • Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours; quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological mechanism of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl; vary indole methylation) to assess impact on target binding .
  • Biochemical Assays: Use enzyme inhibition assays (e.g., kinase or protease panels) to identify targets. Surface plasmon resonance (SPR) quantifies binding affinity (KD_D) .
  • Computational Modeling: Dock optimized conformations (from molecular dynamics simulations) into predicted binding pockets (e.g., using MOE or AutoDock) to rationalize SAR trends .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Controlled Replication: Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Factorial Design: Test interactions between variables (e.g., pH, temperature, solvent) using a 2k^k factorial approach to identify confounding factors .
  • Orthogonal Assays: Validate activity across multiple platforms (e.g., in vitro enzyme inhibition + cell-based viability assays) to confirm target specificity .

Q. How can researchers investigate the compound’s potential for off-target effects or toxicity?

Methodological Answer:

  • Proteome-Wide Screening: Use thermal shift assays (TSA) to identify unintended protein targets by monitoring thermal denaturation shifts .
  • Metabolomic Profiling: Treat model organisms (e.g., zebrafish or murine hepatocytes) and analyze metabolites via UPLC-QTOF-MS to detect pathway disruptions .
  • CYP450 Inhibition Assays: Evaluate cytochrome P450 interactions to predict drug-drug interaction risks .

Data Analysis and Interpretation

Q. How should contradictory crystallographic data (e.g., bond length variations) be addressed?

Methodological Answer:

  • Data Validation: Cross-reference with Cambridge Structural Database (CSD) entries for similar urea derivatives to assess bond length/angle deviations .
  • Density Functional Theory (DFT): Compare experimental geometries with optimized DFT structures (e.g., B3LYP/6-31G*) to identify steric or electronic distortions .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., four-parameter logistic model) to calculate IC50_{50} values. Use software like GraphPad Prism for error propagation .
  • Bootstrap Resampling: Estimate confidence intervals for EC50_{50} values to assess data robustness .

Experimental Design

Q. How to design a factorial experiment to optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Factors and Levels: Test temperature (60°C, 80°C), solvent (DMF, THF), and catalyst loading (1 mol%, 2 mol%) in a 23^3 design .
  • Response Variables: Measure yield (gravimetry) and purity (HPLC area%). Use ANOVA to identify significant interactions .

Q. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software: Utilize MetaSite or GLORYx to predict Phase I/II metabolism (e.g., hydroxylation at the indole ring or glucuronidation of the urea group) .
  • Docking Studies: Simulate interactions with CYP3A4 or UGT isoforms to prioritize metabolites for empirical validation .

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